Etoricoxib Impurity 15

Catalog No.
S15696016
CAS No.
M.F
C5H8ClNO
M. Wt
133.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoricoxib Impurity 15

Product Name

Etoricoxib Impurity 15

IUPAC Name

(Z)-2-chloro-3-(dimethylamino)prop-2-enal

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

InChI

InChI=1S/C5H8ClNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3-

InChI Key

FOLKGGCYZOCSEZ-HYXAFXHYSA-N

Canonical SMILES

CN(C)C=C(C=O)Cl

Isomeric SMILES

CN(C)/C=C(/C=O)\Cl

Etoricoxib Impurity 15 is a significant byproduct associated with the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The empirical formula of Etoricoxib is C18H15ClN2O2SC_{18}H_{15}ClN_{2}O_{2}S, with a molecular weight of approximately 358.84 g/mol . Impurity 15 is one of several impurities that can arise during the manufacturing process, potentially affecting the drug's efficacy and safety profile.

The formation of Etoricoxib Impurity 15 typically occurs during the multi-step synthesis of Etoricoxib. Key reactions include:

  • Cyclization Reactions: These involve the formation of cyclic structures from linear precursors, which can lead to various impurities due to incomplete reactions or side reactions .
  • Reduction Reactions: The use of reducing agents like potassium borohydride can convert certain intermediates into alcohols or other functional groups, leading to impurities if not controlled properly .
  • Cyanogenation: This step introduces cyanide groups into the molecular structure but can lead to incomplete reactions and subsequent formation of impurities if not managed effectively .

The synthesis of Etoricoxib Impurity 15 generally follows the same pathways as that of Etoricoxib itself. The methods include:

  • One-Pot Synthesis: This method allows multiple reactions to occur in a single vessel, which can lead to a mixture of products and impurities due to side reactions.
  • Column Chromatography: This technique is often employed for purification but can sometimes fail to separate all impurities effectively.
  • High-Performance Liquid Chromatography: Used for monitoring purity levels throughout the synthesis process, helping identify and quantify impurities like Impurity 15 .

Etoricoxib Impurity 15 does not have direct therapeutic applications but is crucial for quality control in pharmaceutical manufacturing. Understanding its properties helps ensure that the final product meets safety and efficacy standards. It also serves as a reference compound for analytical methods used in impurity profiling during drug development.

Etoricoxib Impurity 15 can be compared with several related compounds that also arise during the synthesis or degradation of Etoricoxib:

Compound NameStructure CharacteristicsUnique Features
EtoricoxibNon-steroidal anti-inflammatory drugPrimary therapeutic agent in its class
Etoricoxib Related Compound EStructural analog with slight modificationsUsed for comparative studies in impurity profiling
Sulfoxide Impurity IXContains a sulfoxide functional groupMay affect solubility and stability
Alcohol Impurity VIIIAlcohol functional group presenceCan influence pharmacokinetics

Etoricoxib Impurity 15 stands out due to its specific formation conditions during synthesis and its potential impact on drug quality and safety.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

133.0294416 g/mol

Monoisotopic Mass

133.0294416 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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